1h-Furo[2,3-f]benzimidazole
Description
1H-Furo[2,3-f]benzimidazole is a fused heterocyclic compound comprising a benzimidazole core (a benzene ring fused to an imidazole ring) with a furan ring attached at the [2,3-f] positions. This structural hybrid combines the electron-rich aromaticity of benzimidazole with the oxygen-containing heterocyclic properties of furan, making it a promising scaffold in medicinal and materials chemistry. Benzimidazoles are recognized as "privileged structures" due to their versatile pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The furo substitution introduces additional hydrogen-bonding capabilities and modulates electronic properties, which can enhance target binding or metabolic stability compared to simpler benzimidazole derivatives .
Properties
CAS No. |
148194-17-6 |
|---|---|
Molecular Formula |
C9H6N2O |
Molecular Weight |
158.16 |
IUPAC Name |
1H-furo[2,3-f]benzimidazole |
InChI |
InChI=1S/C9H6N2O/c1-2-12-9-4-8-7(3-6(1)9)10-5-11-8/h1-5H,(H,10,11) |
InChI Key |
FVHGHZMPSGMVNS-UHFFFAOYSA-N |
SMILES |
C1=COC2=CC3=C(C=C21)NC=N3 |
Synonyms |
1H-Furo[2,3-f]benzimidazole(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Substituent Effects on Target Binding
Metabolic Stability and Lipophilicity
Metabolic stability varies with structural modifications:
- Cyclopentane and oxacyclopentane analogs (e.g., 23 and 27 ) of benzimidazole derivatives exhibit improved microsomal half-lives (t₁/₂ = 20 min for 23 vs. 5 min for 16 ) due to reduced lipophilicity (clogP = 2.73 vs. 4.02) and blocked hydroxylation sites .
Table 2: Metabolic Stability of Benzimidazole Derivatives
| Compound | Modification | Microsomal t₁/₂ (min) | clogP | Reference |
|---|---|---|---|---|
| 16 | Dimethylbenzimidazole | 5 | 4.54 | |
| 23 | Cyclopentane | 20 | 2.73 | |
| 29 | Oxacyclopentane | 30 | 2.73 |
Hydrogen-Bonding Networks and Molecular Packing
- Benzimidazole model compounds (e.g., 2) form solvent-assisted hydrogen-bond networks with 2-propanol, mimicking the intermolecular interactions in pure benzimidazole .
Selectivity and Potency
Alkoxy substitutions on benzimidazoles enhance selectivity:
- 4-Methoxy-N-methyl benzimidazole (30a) achieves 47-fold selectivity for PAD2 over PAD3, while 4-ethoxy analogs (32a) improve PAD2/PAD4 selectivity to 95-fold .
- The furan ring’s electronic effects in 1H-Furo[2,3-f]benzimidazole could similarly fine-tune selectivity for targets like kinases or proteases, though experimental data are needed.
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